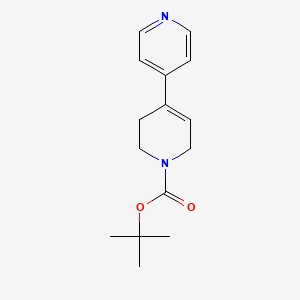
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a morpholinomethyl group attached to the phenylpyrazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one typically involves a multi-step process. One common method includes the Mannich reaction, where a morpholine derivative is reacted with formaldehyde and a phenylpyrazolidinone precursor. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a focal adhesion kinase (FAK) inhibitor.
Industry: Utilized in the development of corrosion inhibitors and surface-active agents.
Mecanismo De Acción
The mechanism of action of 4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. For instance, as a FAK inhibitor, it binds to the kinase domain of FAK, preventing its activation and subsequent signaling pathways involved in cell proliferation and migration. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog with diverse biological and industrial applications.
1-Phenylpyrazolidin-3-one: Lacks the morpholinomethyl group but shares the core structure.
4-(Morpholinomethyl)phenyl derivatives: Similar in structure but with different substituents on the phenyl ring.
Uniqueness
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one is unique due to the presence of both the morpholinomethyl group and the phenylpyrazolidinone core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Propiedades
Número CAS |
27316-20-7 |
|---|---|
Fórmula molecular |
C14H19N3O2 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethyl)-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C14H19N3O2/c18-14-12(10-16-6-8-19-9-7-16)11-17(15-14)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,15,18) |
Clave InChI |
SFHNYJOCKGCTCC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2CN(NC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[[(3,4-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B8591055.png)








![Benzenemethanamine, N-[3-methyl-1-(2-propenyl)-2-butenyl]-](/img/structure/B8591144.png)


